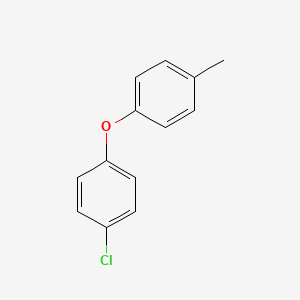
Cadmium bis(16-methylheptadecanoate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Cadmium bis(16-methylheptadecanoate) can be synthesized through a reaction between cadmium salts (such as cadmium chloride) and 16-methylheptadecanoic acid. The reaction typically involves dissolving the cadmium salt in an appropriate solvent, followed by the addition of 16-methylheptadecanoic acid. The mixture is then heated under reflux conditions to facilitate the formation of the cadmium complex. The product is isolated by filtration and purified through recrystallization .
Industrial Production Methods
Industrial production of cadmium bis(16-methylheptadecanoate) follows similar principles but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The cadmium salt and 16-methylheptadecanoic acid are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure. The product is then purified using industrial-scale filtration and recrystallization techniques .
化学反应分析
Types of Reactions
Cadmium bis(16-methylheptadecanoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cadmium oxide and other oxidation products.
Reduction: It can be reduced under specific conditions to yield cadmium metal and the corresponding reduced organic acid.
Substitution: The cadmium ion can be substituted by other metal ions in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide. The reaction is typically carried out at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used under controlled conditions.
Substitution: Metal salts such as zinc chloride or copper sulfate can be used to replace cadmium in the compound.
Major Products Formed
Oxidation: Cadmium oxide and oxidized organic acids.
Reduction: Cadmium metal and reduced organic acids.
Substitution: New metal-organic complexes with the substituted metal ion.
科学研究应用
Cadmium bis(16-methylheptadecanoate) has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of cadmium-containing compounds and materials.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in imaging techniques.
Industry: Utilized in the production of specialized materials and coatings with unique properties
作用机制
The mechanism of action of cadmium bis(16-methylheptadecanoate) involves its interaction with cellular components and biomolecules. Cadmium ions can bind to proteins and enzymes, affecting their function and activity. The compound can also interact with cellular membranes, altering their permeability and function. These interactions can lead to various biological effects, including toxicity and disruption of cellular processes .
相似化合物的比较
Similar Compounds
Cadmium bis(benzimidazol-2-yl)methane: Another cadmium complex with different ligands and properties.
Cadmium bis(thiourea)cadmium acetate: A cadmium complex with thiourea ligands, used in nonlinear optical applications.
Uniqueness
Cadmium bis(16-methylheptadecanoate) is unique due to its specific ligand (16-methylheptadecanoic acid) and the resulting chemical properties. Its long-chain organic ligand provides distinct solubility and reactivity characteristics compared to other cadmium complexes. This uniqueness makes it valuable for specific applications in research and industry .
属性
CAS 编号 |
84878-36-4 |
|---|---|
分子式 |
C36H70CdO4 |
分子量 |
679.4 g/mol |
IUPAC 名称 |
cadmium(2+);16-methylheptadecanoate |
InChI |
InChI=1S/2C18H36O2.Cd/c2*1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;/h2*17H,3-16H2,1-2H3,(H,19,20);/q;;+2/p-2 |
InChI 键 |
NVCBSVCEVBFOAR-UHFFFAOYSA-L |
规范 SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)[O-].CC(C)CCCCCCCCCCCCCCC(=O)[O-].[Cd+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(3-Chloro-4-methylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13793584.png)



![6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-amine](/img/structure/B13793603.png)



![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B13793626.png)

![2-Amino-6-bromo-4H-benzo[D][1,3]oxazin-4-one](/img/structure/B13793649.png)


